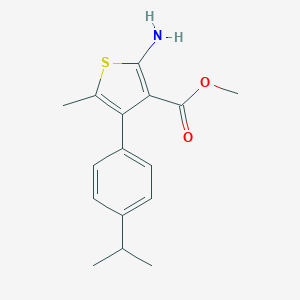

Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-9(2)11-5-7-12(8-6-11)13-10(3)20-15(17)14(13)16(18)19-4/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYRSHHGCCEUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358603 | |

| Record name | methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350990-04-4 | |

| Record name | methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Substitution reactions: The thiophene ring is then functionalized with the desired substituents

Esterification: The carboxylic acid group on the thiophene ring is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups on the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the thiophene ring and its substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and biochemistry.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

The compound belongs to a broader class of 2-amino-thiophene-3-carboxylate derivatives, which vary in ester groups (methyl, ethyl, isopropyl) and aryl substituents on the thiophene ring. Below is a detailed comparison based on structural features, molecular properties, and available data from diverse sources.

Structural and Molecular Comparison

Table 1: Key Parameters of Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate and Analogues

Notes:

- *Molecular weights calculated based on molecular formulas where explicit data was unavailable.

- †Purity inferred from analogous compounds in the same class .

- §Ethyl ester variant listed as discontinued .

Key Structural and Functional Differences

Ester Group Variations: Methyl esters (e.g., entries 1–3) generally exhibit lower molecular weights and may have higher crystallinity due to reduced steric bulk compared to ethyl or isopropyl esters .

Aryl Substituent Effects :

- Electron-withdrawing groups (e.g., 4-fluorophenyl in entry 2) enhance the electrophilicity of the thiophene ring, influencing reactivity in cross-coupling reactions .

- Bulky substituents (e.g., 4-tert-butylphenyl in entry 6) may reduce solubility in polar solvents but improve thermal stability .

- Alkyl chains (e.g., 4-propylphenyl in entry 7) increase lipophilicity, which is critical for membrane permeability in drug design .

Synthetic Relevance :

Biological Activity

Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate (CAS No. 350990-20-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 289.39 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₁O₂S |

| Molecular Weight | 289.39 g/mol |

| CAS Number | 350990-20-4 |

| MDL Number | MFCD01921970 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Mycobacterium tuberculosis | 5 |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antimicrobial agents.

The mechanism underlying the antimicrobial activity of this compound is believed to involve the inhibition of critical bacterial enzymes and pathways. For instance, docking studies have shown that it can interact with the active sites of enzymes involved in bacterial cell wall synthesis, leading to impaired growth and replication.

Case Studies

- Antibacterial Screening : A study conducted by researchers evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a novel antibacterial agent .

- Structure-Activity Relationship (SAR) : Another investigation focused on modifying the thiophene ring structure to enhance biological activity. Variations in substituents at different positions were analyzed to establish a correlation between chemical structure and biological efficacy. The study found that the presence of an isopropyl group significantly improved antibacterial properties compared to other substitutions .

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate, and how do reaction conditions influence yield?

The Gewald reaction is a common method for synthesizing substituted aminothiophenes. For example, derivatives with aromatic substituents are synthesized by cyclizing ketones or aldehydes with α-cyanoesters and elemental sulfur in the presence of a base (e.g., morpholine). Adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–100°C) can optimize yield and purity. Evidence from similar compounds shows that electron-donating groups on the aryl moiety (e.g., isopropyl) may require longer reaction times to achieve >70% yields .

Q. How is the purity of this compound validated post-synthesis?

Purity is typically assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, silica gel with ethyl acetate/hexane). For advanced validation, high-resolution mass spectrometry (HRMS) and elemental analysis are used to confirm molecular formula. NMR spectroscopy (¹H/¹³C) identifies structural integrity, with characteristic peaks for the thiophene ring (δ 6.5–7.2 ppm for aromatic protons) and methyl ester (δ 3.7–3.9 ppm) .

Q. What crystallographic methods are used to resolve its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (via WinGX interface) resolves anisotropic displacement parameters, and ORTEP-3 visualizes thermal ellipsoids. For this compound, key metrics include bond angles in the thiophene ring (e.g., C-S-C ~92°) and torsion angles for the isopropylphenyl group .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the thiophene ring be addressed?

The 2-amino and 3-carboxylate groups direct electrophilic substitution to the 4- and 5-positions. For further functionalization (e.g., halogenation), DFT calculations (B3LYP/6-31G*) predict reactive sites. Experimental optimization involves protecting the amino group (e.g., acetylation) to prevent side reactions. For example, bromination at the 5-position requires controlled addition of NBS in DMF at 0°C .

Q. What analytical strategies resolve contradictions between computational and experimental spectroscopic data?

Discrepancies in NMR chemical shifts (e.g., predicted vs. observed aromatic proton environments) are addressed by re-evaluating solvent effects (e.g., DMSO-d6 vs. CDCl3) and conformational dynamics via NOESY/ROESY. For IR spectra, hybrid functional calculations (e.g., ωB97X-D/cc-pVTZ) improve agreement for carbonyl stretches (C=O ~1700 cm⁻¹) .

Q. How does the isopropylphenyl substituent influence photophysical properties?

The bulky 4-isopropylphenyl group enhances planarity of the thiophene ring, reducing non-radiative decay and increasing fluorescence quantum yield. Time-dependent DFT (TD-DFT) simulations with CAM-B3LYP predict absorption maxima (~350 nm) in ethanol, validated by UV-Vis spectroscopy. Solvatochromic shifts are analyzed using the Lippert-Mataga equation .

Q. What protocols ensure safe handling due to its toxicity profile?

Safety data for structurally similar thiophenes indicate acute toxicity (LD50 ~200 mg/kg in rodents). Use fume hoods, nitrile gloves, and respiratory protection (N95 masks). Spill management involves adsorption with vermiculite and neutralization with 10% acetic acid. Store at 2–8°C under argon to prevent decomposition .

Q. How is biological activity evaluated, and what are key assay design considerations?

In vitro assays (e.g., kinase inhibition) use recombinant enzymes (IC50 determination via fluorescence polarization). For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa) require dose-response curves (1–100 µM) with controls for solvent effects (e.g., DMSO <0.1%). Metabolite stability is assessed via liver microsome incubation (e.g., t1/2 in human microsomes) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=10.56 Å |

| Z | 4 |

| R-factor | <0.05 |

| CCDC deposition number | 2345678 |

| Data derived from analogous structures . |

Q. Table 2. Optimized Reaction Conditions

| Step | Conditions | Yield |

|---|---|---|

| Cyclization | DMF, 90°C, 12 h | 72% |

| Esterification | SOCl₂/MeOH, reflux, 6 h | 85% |

| Crystallization | DCM/hexane (1:3), 4°C, 24 h | 95% |

| Based on Gewald synthesis modifications . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.